4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
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Overview
Description
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thienoquinoline core, which is a fused ring system combining thiophene and quinoline, along with phenoxy and chlorophenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors to form the thienoquinoline structure.
Introduction of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions.
Addition of the Chlorophenyl Ethenyl Group: The final step involves the addition of the chlorophenyl ethenyl group via a Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenoxy and chlorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Ethyl-substituted thienoquinoline derivatives.
Substitution: Various substituted thienoquinoline derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether
Uniqueness
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy and chlorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNOS/c26-22-9-5-4-6-17(22)10-12-23-20-14-15-29-25(20)21-16-19(11-13-24(21)27-23)28-18-7-2-1-3-8-18/h1-13,16H,14-15H2/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVJQAJVVUFGLJ-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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